

2-Chloro-5-nitrocinnamic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-nitrocinnamic acid

Cat. No.: B2687019

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **2-Chloro-5-nitrocinnamic acid**

Introduction

2-Chloro-5-nitrocinnamic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, which features a cinnamic acid backbone functionalized with both a chloro and a nitro group, imparts a unique electronic and steric profile, making it a compound of significant interest.^[1] The presence of these electron-withdrawing groups not only influences the molecule's intrinsic reactivity but also opens avenues for its derivatives to be explored in pharmaceutical and materials science research.^[1] This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, and an exploration of its potential applications, particularly in the realm of drug development.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule begins with its fundamental physical and spectroscopic properties. These characteristics are indispensable for identity confirmation, purity assessment, and predicting its behavior in various chemical environments.

Section 1.1: Chemical Identity and Structure

The molecule's core is a trans-cinnamic acid scaffold. At position 2 of the phenyl ring, a chlorine atom is substituted, and at position 5, a nitro group is present. This specific arrangement dictates its chemical behavior.

Caption: Molecular structure of **2-Chloro-5-nitrocinnamic acid**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid[2]
CAS Number	36015-19-7[1][2]
Molecular Formula	C ₉ H ₆ CINO ₄ [1][2]
Molecular Weight	227.60 g/mol [2][3]
Canonical SMILES	C1=CC(=C(C=C1[O-])/C=C/C(=O)O)Cl[4]

| InChIKey | IHTLKLSRRSWIGD-DAFODLJHSA-N[2] |

Section 1.2: Physical Properties

The compound is typically a solid at room temperature, with its appearance ranging from white to light beige or yellow crystalline powder.[3] Its physical state and solubility are critical for selecting appropriate solvents for reactions, purification, and biological assays.

Table 2: Physical Property Summary

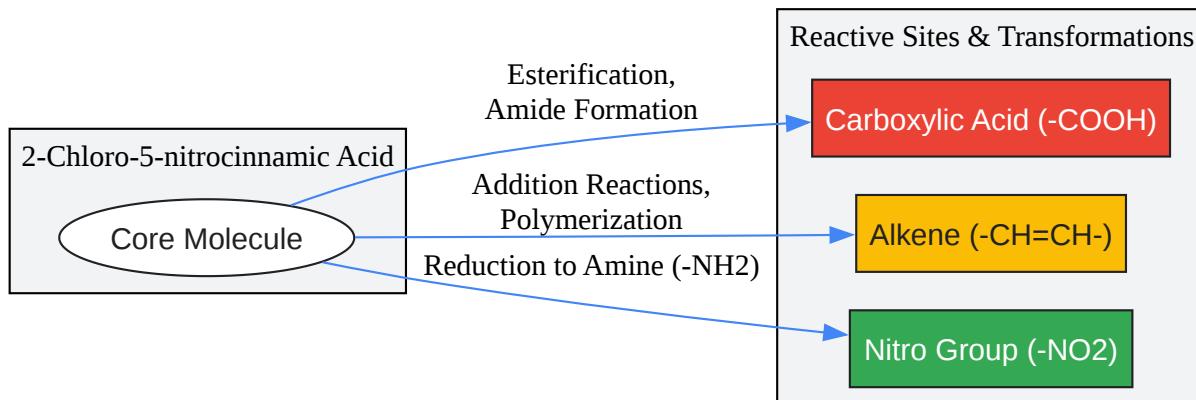
Property	Value	Source(s)
Appearance	White to Yellow to Green powder/crystal	
Melting Point	220-221 °C (decomposes)	
Boiling Point	401.7 ± 35.0 °C at 760 mmHg (Predicted)	[3]
Density	1.5 ± 0.1 g/cm³ (Predicted)	[3]

| Solubility | Soluble in organic solvents |[\[1\]](#) |

Section 1.3: Spectroscopic Profile: An Interpretive Guide

Spectroscopic analysis provides a definitive fingerprint of the molecule. As a Senior Application Scientist, it is crucial not just to acquire data but to interpret it in the context of the molecular structure.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be highly informative. The vinylic protons on the acrylic acid chain will appear as two distinct doublets, with a large coupling constant (~16 Hz) characteristic of a trans configuration. The aromatic region will display complex splitting patterns due to the three adjacent protons being influenced by both the chloro and nitro substituents. The carboxylic acid proton will typically appear as a broad singlet far downfield (>10 ppm), which can be confirmed by a D₂O exchange experiment.
- **¹³C NMR Spectroscopy:** The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The carbons of the double bond will appear in the vinylic region (~120-145 ppm). The six aromatic carbons will have their chemical shifts significantly influenced by the electron-withdrawing effects of the Cl and NO₂ groups, leading to a spread of signals in the aromatic region.
- **FT-IR Spectroscopy:** The infrared spectrum provides a clear confirmation of the key functional groups.[\[5\]](#)
 - A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.


- A sharp, strong peak around $1680\text{-}1710\text{ cm}^{-1}$ corresponds to the C=O (carbonyl) stretching vibration.[5]
- The C=C stretching of the alkene will be observed near 1630 cm^{-1} .[5]
- Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group (N-O) will appear around $1500\text{-}1550\text{ cm}^{-1}$ and $1340\text{-}1380\text{ cm}^{-1}$, respectively.
- The C-Cl stretch will be found in the fingerprint region, typically below 800 cm^{-1} .
- Mass Spectrometry: Electron Impact (EI) mass spectrometry is expected to show a molecular ion peak (M^+) at m/z 227 and an $M+2$ peak with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and the nitro group (-46 Da).[2]

Part 2: Chemical Reactivity and Synthesis

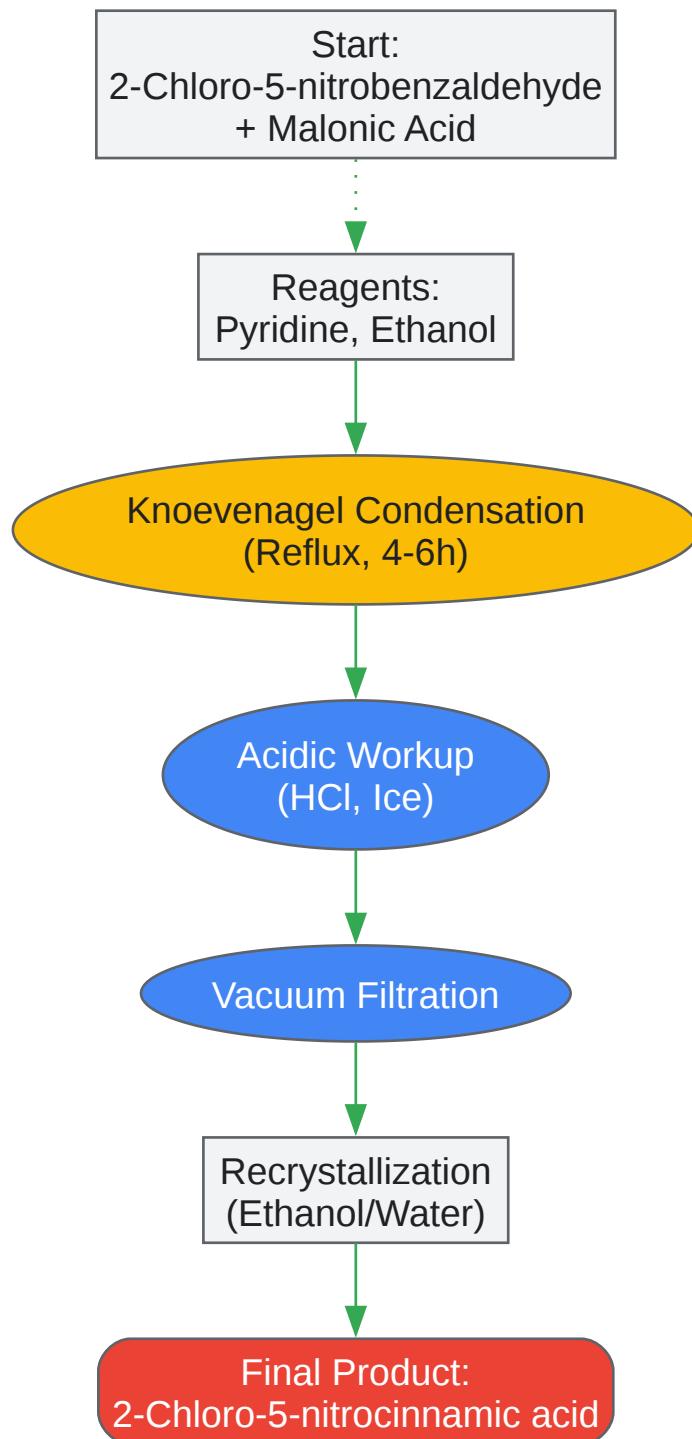
The synthetic utility of **2-Chloro-5-nitrocinnamic acid** stems from the distinct reactivity of its three functional domains: the carboxylic acid, the alkene bond, and the substituted aromatic ring.

Section 2.1: Reactivity Analysis

The electronic nature of the substituents governs the molecule's reactivity. The potent electron-withdrawing nitro group, combined with the chloro group, deactivates the aromatic ring towards electrophilic substitution. However, these groups also make the molecule a substrate for nucleophilic aromatic substitution under certain conditions. The primary reactive sites are the carboxylic acid and the alkene.

[Click to download full resolution via product page](#)

Caption: Key reactive sites of **2-Chloro-5-nitrocinnamic acid**.


- Carboxylic Acid: This group can readily undergo standard transformations such as esterification (reaction with alcohols) and amide formation (reaction with amines), providing a primary handle for derivatization.
- Alkene Double Bond: The double bond is susceptible to addition reactions, such as hydrogenation or halogenation. It can also participate in polymerization reactions, particularly photopolymerization, a property common to cinnamate derivatives.[6]
- Nitro Group: The nitro group is a key functional handle for further modification. It can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C).[7] This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be used in a wide array of subsequent coupling reactions to build molecular complexity.

Section 2.2: Synthetic Strategy: A Plausible Protocol

While multiple synthetic routes exist for cinnamic acids, a common and reliable method is the Knoevenagel or Perkin condensation.[8] This involves the reaction of an aromatic aldehyde with a compound containing an active methylene group. The following protocol describes a plausible synthesis starting from 2-chloro-5-nitrobenzaldehyde and malonic acid.

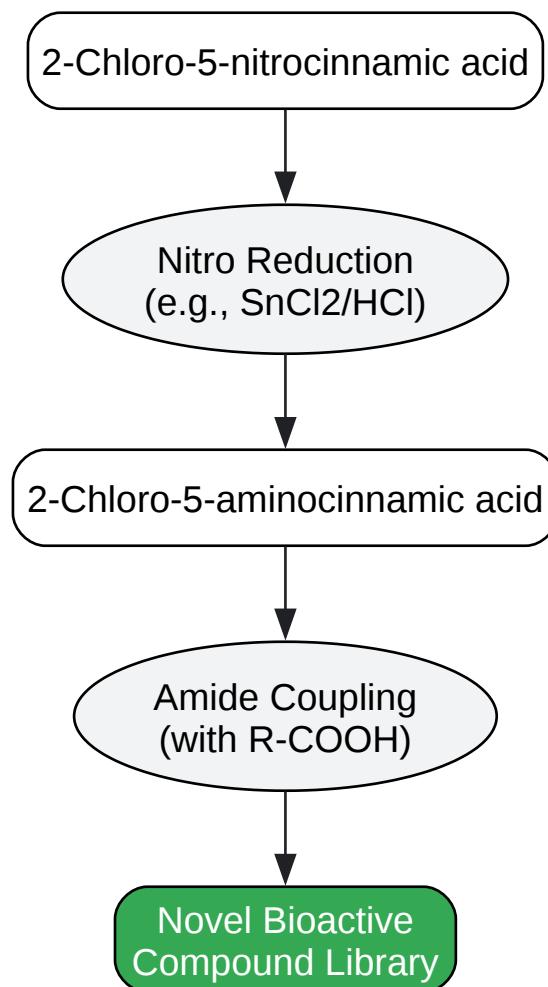
Experimental Protocol: Synthesis via Knoevenagel Condensation

- **Reagent Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) in ethanol as the solvent. Rationale: Pyridine acts as a base to deprotonate malonic acid, forming the nucleophilic enolate, and also catalyzes the subsequent decarboxylation.
- **Reaction:** Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Workup:** Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (sufficient to make the solution acidic, pH ~1-2). Rationale: Acidification protonates the carboxylate salt, causing the product to precipitate out of the aqueous solution.
- **Isolation:** A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **2-Chloro-5-nitrocinnamic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-5-nitrocinnamic acid**.

Part 3: Applications in Drug Discovery


Cinnamic acid and its derivatives are well-documented as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[9][10] The specific substitutions on **2-Chloro-5-nitrocinnamic acid** make it a particularly interesting starting point for novel therapeutic agents.

Section 3.1: Foundation for Bioactive Molecules

Research into the closely related 2-chloro-5-nitrobenzoic acid has shown that its derivatives can possess significant antibacterial activity.[11][12] For instance, certain derivatives have demonstrated broad inhibitory profiles against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria, with some showing selective efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA).[11] This provides a strong rationale for investigating derivatives of **2-Chloro-5-nitrocinnamic acid** for similar properties. The extended conjugation from the acrylic acid moiety may enhance membrane permeability or alter interactions with bacterial targets compared to the benzoic acid analog.

Section 3.2: A Versatile Intermediate for Novel Therapeutics

The true value of this compound for drug development professionals lies in its potential as a versatile intermediate. The three distinct reactive handles allow for a systematic and combinatorial approach to creating libraries of novel compounds for screening. A common strategy involves the reduction of the nitro group to an amine, which can then be acylated or used in other coupling reactions to append different pharmacophores.

[Click to download full resolution via product page](#)

Caption: Hypothetical pathway for generating bioactive derivatives.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount to ensuring a safe research environment.

Section 4.1: Hazard Identification

2-Chloro-5-nitrocinnamic acid is classified with specific hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Summary

Hazard Class	Code	Statement
Acute Toxicity, Oral (Category 4)	H302	Harmful if swallowed[2][3] [13]
Skin Irritation (Category 2)	H315	Causes skin irritation[14]
Eye Irritation (Category 2)	H319	Causes serious eye irritation[14]

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400 | Very toxic to aquatic life[2][13] |

Section 4.2: Recommended Handling Procedures

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[15]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. [15]
- First Aid (In Case of Exposure):
 - Skin Contact: Immediately wash off with soap and plenty of water and consult a physician. [15]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[15]
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

Conclusion

2-Chloro-5-nitrocinnamic acid is a valuable and multifaceted chemical compound. Its well-defined physicochemical properties and predictable spectroscopic profile make it easy to identify and work with. The molecule's true strength lies in its synthetic versatility, with multiple reactive sites that allow it to serve as a foundational scaffold for creating more complex molecules. For researchers in drug discovery, it represents a promising starting point for the development of new therapeutic agents, particularly in the antibacterial space. Adherence to proper safety protocols is essential when handling this compound to mitigate its potential hazards.

References

- PubChem. **2-Chloro-5-nitrocinnamic Acid** | C9H6CINO4 | CID 688107. [\[Link\]](#)
- Carl Roth. Chemical label **2-Chloro-5-nitrocinnamic Acid**. [\[Link\]](#)
- SDS Manager AS. **2-Chloro-5-nitrocinnamic Acid** SDS. [\[Link\]](#)
- PubChemLite. **2-chloro-5-nitrocinnamic acid** (C9H6CINO4). [\[Link\]](#)
- GlobalChemMall. 2-Nitrocinnamic Acid. [\[Link\]](#)
- MDPI.
- SpectraBase. 2-Chloro-A-methyl-5-nitro-cinnamic acid - Optional[13C NMR] - Chemical Shifts. [\[Link\]](#)
- ResearchGate.
- Organic Syntheses. m-NITROCINNAMIC ACID. [\[Link\]](#)
- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- PMC - PubMed Central. Cinnamic Acid Derivatives and Their Biological Efficacy. [\[Link\]](#)
- PubMed. Cinnamic Acid Derivatives and Their Biological Efficacy. [\[Link\]](#)
- PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [\[Link\]](#)
- PubChem. 2-Chloro-5-nitrobenzoic acid | C7H4CINO4 | CID 17287. [\[Link\]](#)
- ERIC.
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [\[Link\]](#)
- MDPI. Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species. [\[Link\]](#)
- Doc Brown's Advanced Organic Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 36015-19-7: 2-Chloro-5-nitrocinnamic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Chloro-5-nitrocinnamic Acid | C9H6ClNO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 2-chloro-5-nitrocinnamic acid (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemical-label.com [chemical-label.com]
- 14. 2-Chloro-5-nitrocinnamic Acid SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [2-Chloro-5-nitrocinnamic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2687019#2-chloro-5-nitrocinnamic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com